(4-甲酰基-2,3-二甲苯基)硼酸

描述

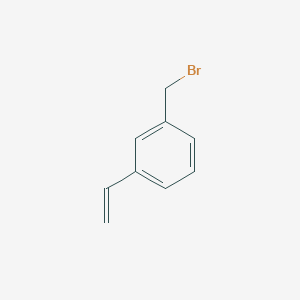

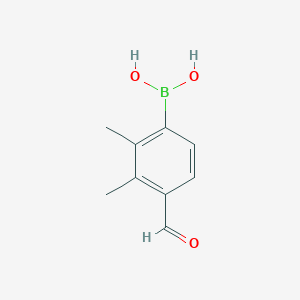

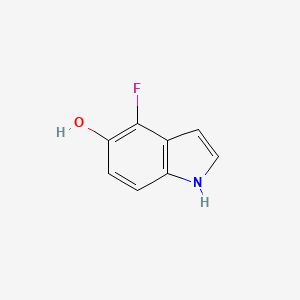

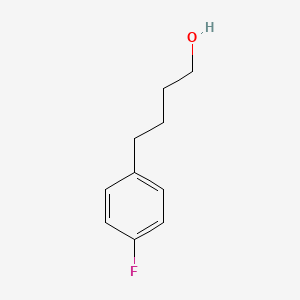

(4-Formyl-2,3-dimethylphenyl)boronic acid, also known as FDBA, is a chemical compound with the molecular formula C9H11BO3. It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .

Synthesis Analysis

The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . The acetalization of the aldehyde group was carried out by standard methods . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product in 78% yield .Molecular Structure Analysis

The molecular weight of (4-Formyl-2,3-dimethylphenyl)boronic acid is 177.99 g/mol. The average mass is 177.993 Da and the monoisotopic mass is 178.080124 Da .Chemical Reactions Analysis

(4-Formyl-2,3-dimethylphenyl)boronic acid is a versatile synthetic building block and finds industrial application as a stabilizer and inhibitor for enzymes . It is also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

(4-Formyl-2,3-dimethylphenyl)boronic acid is obtained as an odorless, whitish powder, which dissolves little in cold but better in hot water . The compound is quite stable and readily forms dimers and cyclic trimeric anhydrides .科学研究应用

Suzuki–Miyaura Coupling

This compound is used as a reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Conformational Studies

The compound has been studied for its conformational properties. Geometry optimization was performed for the possible conformations of 4-formylphenylboronic acid using the DFT/B3LYP method with the 6-311++G(d,p) basis set .

Vibrational and Electronic Studies

Vibrational and electronic studies of the compound have been conducted using FT-IR (4000–400 cm –1 ), dispersive Raman (4000–40 cm –1) spectroscopy and theoretical DFT/B3LYP/6-311++G (d,p) calculations .

Molecular Docking Studies

Molecular docking studies of the compound have been performed with anti-apoptotic proteins . This could potentially have implications in the field of drug discovery and development.

Inhibitor of Serine Proteases

In medicine, phenyl boronic acids are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .

Boron Neutron Capture Therapy

The boron compounds are also used in boron neutron capture therapy of tumors . This is a non-invasive therapeutic technique for treating malignant brain tumors.

Synthesis of Active Compounds

Formylphenylboronic acids are important intermediates in the synthesis of active compounds in pharmaceutical industries and are highly effective and important for enzyme stabilizers, inhibitors and bactericides .

Chemosignaling Behavior Study

The compound has been used to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dye .

安全和危害

未来方向

The Suzuki–Miyaura coupling reaction, in which (4-Formyl-2,3-dimethylphenyl)boronic acid is used, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

作用机制

Target of Action

The primary target of (4-Formyl-2,3-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

(4-Formyl-2,3-dimethylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by (4-Formyl-2,3-dimethylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is used in the suzuki–miyaura cross-coupling reaction, which is a mild and functional group tolerant reaction . This suggests that the compound may have good bioavailability due to its stability and reactivity in this reaction.

Result of Action

The result of the action of (4-Formyl-2,3-dimethylphenyl)boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound plays a crucial role in the synthesis of complex organic molecules .

Action Environment

The action of (4-Formyl-2,3-dimethylphenyl)boronic acid is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The compound is used in the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This suggests that the compound is stable and effective in a variety of reaction environments.

属性

IUPAC Name |

(4-formyl-2,3-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKSRDYVNJKHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Formyl-2,3-dimethylphenyl)boronic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

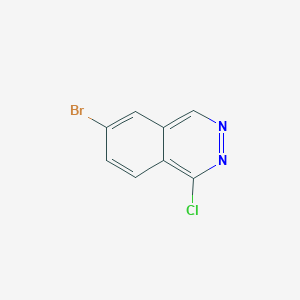

![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)

![Furo[2,3-c]pyridin-5-ylmethanol](/img/structure/B1343845.png)

![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)